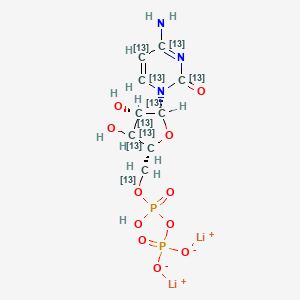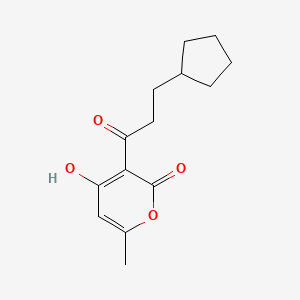
Antifungal agent 92
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 92 is a potent antifungal compound known for its efficacy against various fungal pathogens. It has shown significant activity against Sclerotinia sclerotiorum, a common plant pathogen, with an EC50 value of 4.4 μM . This compound is particularly noted for its ability to induce abnormal mitochondrial morphology, loss of mitochondrial membrane potential, and accumulation of reactive oxygen species (ROS) in fungal cells .
Métodos De Preparación
The synthesis of Antifungal agent 92 involves several steps, including the selection of appropriate phospholipids and cholesterol. The preparation methods include thin film hydration, ethanol injection, and solvent evaporation . These methods ensure the uniform distribution of the drug within vesicles, enhancing its stability and bioavailability. Industrial production methods focus on optimizing these processes to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Antifungal agent 92 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the antifungal activity of the compound .
Aplicaciones Científicas De Investigación
Antifungal agent 92 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antifungal activity and to develop new antifungal agents. In biology, it is employed to investigate the effects of antifungal compounds on fungal cell structures and functions. In medicine, it is used to develop treatments for fungal infections, particularly those caused by resistant strains. In industry, it is utilized in the formulation of antifungal products for agricultural and pharmaceutical applications .
Mecanismo De Acción
The mechanism of action of Antifungal agent 92 involves the inhibition of mitochondrial complexes II and III, leading to the disruption of mitochondrial function . This results in the loss of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS), which ultimately leads to fungal cell death. The compound targets specific pathways involved in mitochondrial respiration, making it highly effective against fungal pathogens .
Comparación Con Compuestos Similares
Antifungal agent 92 is unique in its dual inhibition of mitochondrial complexes II and III. Similar compounds include azoles, which inhibit ergosterol biosynthesis, and echinocandins, which inhibit β-(1,3)-D-glucan synthesis . Unlike these compounds, this compound specifically targets mitochondrial function, providing a different mechanism of action that can be effective against resistant fungal strains. Other similar compounds include amphotericin B and nystatin, which bind to ergosterol in the fungal cell membrane .
Conclusion
This compound is a versatile and potent antifungal compound with significant applications in various fields. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against fungal infections. Continued research and development of this compound will likely lead to new and improved antifungal therapies.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-(3-cyclopentylpropanoyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3 |
Clave InChI |
DIXHICIHQNNSKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



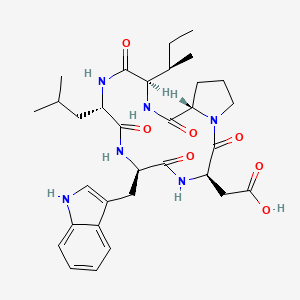
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)
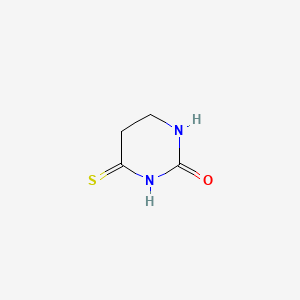
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)
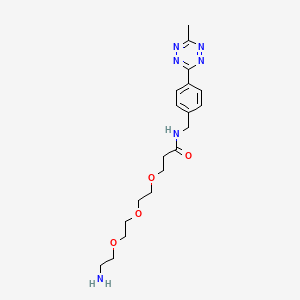
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
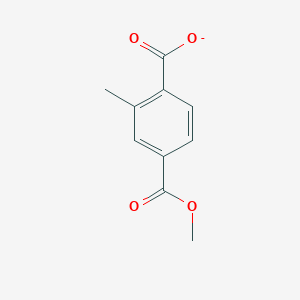
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
